Metaglycodol

概要

説明

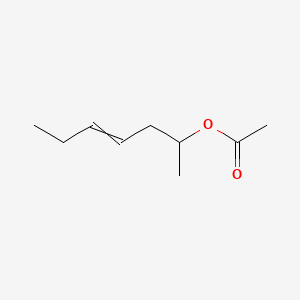

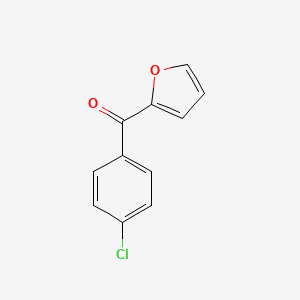

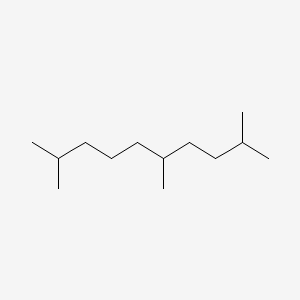

メタグリコドールは、鎮静作用で知られる化学化合物です。ビシナルジオールおよびクロロアリーレンに分類され、IUPAC名は2-(3-クロロフェニル)-3-メチル-2,3-ブタンジオールです。 潜在能力があるにもかかわらず、メタグリコドールは薬として販売されたことはありません .

準備方法

合成経路と反応条件

メタグリコドールは、3-クロロベンズアルデヒドとアセトンを塩基の存在下で反応させて中間体を生成し、それを還元することで合成できます。反応条件は通常、制御された温度と特定の触媒の使用を含み、目的の生成物が得られるようにします。

工業生産方法

メタグリコドールの工業生産は、実験室規模の方法と同様の反応条件を使用して、効率と収率を最適化した大規模合成を含む可能性があります。これには、工業用反応器、連続フローシステム、および高度な精製技術を使用して、最終製品の高純度を確保することが含まれます。

化学反応の分析

反応の種類

メタグリコドールは、以下を含むいくつかの種類の化学反応を受けます。

酸化: メタグリコドールは、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: アルコールまたは他の還元された誘導体を形成するために還元することができます。

置換: メタグリコドールのクロロ基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤は、置換反応に使用できます。

主な製品

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることができ、還元はアルコールを生じることができます。

科学研究の応用

化学: 有機合成における試薬として、およびビシナルジオールを研究するためのモデル化合物として使用されます。

生物学: 生物学的システム、特に鎮静作用に対する影響について調査されています。

医学: 販売されたことはありませんが、鎮静剤や精神安定剤としての潜在的な用途が研究されています。

産業: 他の化学化合物の製造と化学合成の中間体としての潜在的な用途があります。

科学的研究の応用

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying vicinal diols.

Biology: Investigated for its effects on biological systems, particularly its tranquilizing properties.

Medicine: Although never marketed, it has been studied for its potential use as a sedative and tranquilizer.

Industry: Potential applications in the production of other chemical compounds and as an intermediate in chemical synthesis.

作用機序

メタグリコドールは、中枢神経系との相互作用を通じてその効果を発揮します。これは、神経伝達物質の活性を調節し、特に主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の効果を高めると考えられています。これは、鎮静効果と鎮静効果をもたらします。

類似の化合物との比較

類似の化合物

- フェナグリコドール

- フェンペンタジオール

独自性

メタグリコドールは、クロロアリーレンとビシナルジオールを含む特定の化学構造のために独自です。この構造は、フェナグリコドールやフェンペンタジオールなどの類似の化合物と比較して、独自の薬理学的特性に貢献しています。

類似化合物との比較

Similar Compounds

Uniqueness

Metaglycodol is unique due to its specific chemical structure, which includes a chloroarene and vicinal diol. This structure contributes to its distinct pharmacological properties compared to similar compounds like Phenaglycodol and Fenpentadiol.

特性

IUPAC Name |

2-(3-chlorophenyl)-3-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXAYPPTCHXQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C1=CC(=CC=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864459 | |

| Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-94-4 | |

| Record name | 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaglycodol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaglycodol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAGLYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72B92ZZ08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)